molecular formula C16H14O B6361386 (2E)-3-(2-Methylphenyl)-1-phenylprop-2-en-1-one CAS No. 22966-01-4

(2E)-3-(2-Methylphenyl)-1-phenylprop-2-en-1-one

Cat. No. B6361386
CAS RN: 22966-01-4
M. Wt: 222.28 g/mol
InChI Key: JTDWYVCDAANOSR-UHFFFAOYSA-N
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Description

2E)-3-(2-Methylphenyl)-1-phenylprop-2-en-1-one, also known as (2E)-3-(2-Methylphenyl)prop-2-en-1-one, is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a sweet, floral odor, and is soluble in both organic solvents and water. This compound has been studied for its potential use in pharmaceuticals, industrial chemicals, and other applications.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Balaji et al. (2015) involved synthesizing a series of substituted compounds similar to (2E)-3-(2-Methylphenyl)-1-phenylprop-2-en-1-one. These compounds were synthesized through a condensation reaction, showing yields over 80% and their structures confirmed via spectral data analysis (Balaji et al., 2015).
  • Girisha et al. (2016) reported on the crystal structures of two chalcones closely related to the compound . Their study provided insights into the molecular arrangements and hydrogen-bonded chains in these structures (Girisha et al., 2016).

Physical and Chemical Properties

  • Chavan and Gop (2016) explored the refractive indices of a similar compound in various solvent mixtures. This study contributed to understanding the compound's interaction with different solvents and its physical properties (Chavan & Gop, 2016).
  • Deghady et al. (2021) investigated the chemical and antibacterial activities of a related compound, emphasizing its potential in medicinal chemistry. Their study utilized density functional theory and molecular docking investigations (Deghady et al., 2021).

Potential Applications

  • Sasidharan et al. (2018) synthesized derivatives of a similar compound and evaluated them as inhibitors of human monoamine oxidase, indicating potential applications in neuroscience and pharmacology (Sasidharan et al., 2018).
  • Mary et al. (2014) conducted a study on a derivative of (2E)-3-(2-Methylphenyl)-1-phenylprop-2-en-1-one, focusing on its conformational behavior and structural stability. Their findings have implications for the development of materials with nonlinear optical properties (Mary et al., 2014).

properties

IUPAC Name

3-(2-methylphenyl)-1-phenylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-13-7-5-6-8-14(13)11-12-16(17)15-9-3-2-4-10-15/h2-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDWYVCDAANOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326848
Record name o-methylchalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Methylchalcone

CAS RN

16619-28-6, 22966-01-4
Record name 3-(2-Methylphenyl)-1-phenyl-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16619-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-methylchalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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